An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenyl)propanoic acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Chlorophenyl)propanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its fundamental chemical and physical characteristics, supported by established experimental protocols.
Core Physicochemical Data
The key physicochemical parameters of 2-(3-Chlorophenyl)propanoic acid are summarized in the table below, offering a clear comparison of its essential properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | PubChem CID: 13109535[1] |
| Molecular Weight | 184.62 g/mol | PubChem CID: 13109535[1] |
| Melting Point | 69.5-72 °C | ChemicalBook CAS: 14161-84-3[2] |
| Boiling Point (Predicted) | 286.6 ± 15.0 °C | ChemicalBook CAS: 14161-84-3[2] |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | ChemicalBook CAS: 14161-84-3[2] |
| pKa (Predicted) | 4.17 ± 0.10 | ChemicalBook CAS: 14161-84-3[2] |
| XLogP3 | 2.4 | PubChem CID: 13109535[1] |
| Aqueous Solubility | Data not available | N/A |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 2-(3-Chlorophenyl)propanoic acid are outlined below. These protocols are standard methods widely used in the field.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of an aromatic carboxylic acid like 2-(3-Chlorophenyl)propanoic acid can be accurately determined using potentiometric titration.[3][4]
Materials:
-
2-(3-Chlorophenyl)propanoic acid sample
-
Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
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Magnetic stirrer and stir bar
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Buret
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Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of 2-(3-Chlorophenyl)propanoic acid and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be used if the compound has low aqueous solubility.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments from the buret.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the volume of NaOH added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP), a measure of lipophilicity, is classically determined using the shake-flask method.[5][6][7][8]
Materials:
-
2-(3-Chlorophenyl)propanoic acid sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or a suitable buffer, typically at pH 7.4 for logD determination) to ensure thermodynamic equilibrium.
-
Sample Addition: Dissolve a known amount of 2-(3-Chlorophenyl)propanoic acid in one of the phases.
-
Partitioning: Add a known volume of the second phase to the first. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility
The solubility of an organic acid can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.
Materials:
-
2-(3-Chlorophenyl)propanoic acid sample
-
Deionized water
-
Vials with tight-fitting caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of solid 2-(3-Chlorophenyl)propanoic acid to a known volume of deionized water in a vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
-
Solubility Value: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Physicochemical Property Assessment Workflow
The following diagram illustrates a logical workflow for the assessment of key physicochemical properties of a compound like 2-(3-Chlorophenyl)propanoic acid.
References
- 1. 2-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 13109535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-CHLOROPHENYL)PROPIONIC ACID | 14161-84-3 [amp.chemicalbook.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
